2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Overview
Description
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, features a pyridazinone moiety, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: The final step involves the coupling of the pyridazinone derivative with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially forming hydroxyl derivatives.
Substitution: The chloro group in the benzamide can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: N-oxides of the pyridazinone ring.
Reduction: Hydroxyl derivatives of the pyridazinone ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, compounds with a pyridazinone moiety can interact with various enzymes or receptors, modulating their activity. The chloro group and benzamide structure may enhance binding affinity and specificity to certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide: Unique due to its specific substitution pattern and potential biological activities.
Other Benzamides: Compounds like metoclopramide and sulpiride, which are used as pharmaceuticals.
Pyridazinone Derivatives: Compounds with similar core structures but different substituents, such as pyridazinone-based kinase inhibitors.
Uniqueness
This compound stands out due to its combination of a pyridazinone ring and a chloro-substituted benzamide, which may confer unique biological properties and synthetic versatility.
Properties
IUPAC Name |
2-chloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-11-5-2-1-4-10(11)13(19)15-8-9-17-12(18)6-3-7-16-17/h1-7H,8-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAWAHDYKKJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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